Velpatasvir
説明
特性
IUPAC Name |
methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38-,39-,41-,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCUMDQMBHQXKK-CDIODLITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)C8CC(CN8C(=O)C(C9=CC=CC=C9)NC(=O)OC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C2=NC3=C(N2)C=CC4=CC5=C(C=C43)OCC6=C5C=CC(=C6)C7=CN=C(N7)[C@@H]8C[C@@H](CN8C(=O)[C@@H](C9=CC=CC=C9)NC(=O)OC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H54N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722565 | |
| Record name | Velpatasvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
883.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1377049-84-7 | |
| Record name | Carbamic acid, N-[(1R)-2-[(2S,4S)-2-[5-[1,11-dihydro-2-[(2S,5S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-5-methyl-2-pyrrolidinyl][2]benzopyrano[4′,3′:6,7]naphth[1,2-d]imidazol-9-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1377049-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Velpatasvir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1377049847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velpatasvir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11613 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Velpatasvir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VELPATASVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCU0C7RS7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Compound of Formula 5: Halogenation and Grignard Reactions
The synthesis begins with the preparation of Formula 5 (C₁₅H₁₂BrN₃O₂), a brominated intermediate critical for downstream cyclization. As disclosed in WO2017060820A1, Formula 2 undergoes a Grignard reaction with methylmagnesium bromide in tetrahydrofuran (THF), yielding Formula 4 . Subsequent halogenation with N-bromosuccinimide (NBS) in dichloromethane, catalyzed by benzoyl peroxide, introduces the bromine atom at the 7-position of the naphthoimidazole core (Table 1).
Table 1: Reaction Conditions for Formula 5 Synthesis
| Parameter | Specification |
|---|---|
| Halogenating Agent | N-bromosuccinimide (1.2 equiv) |
| Catalyst | Benzoyl peroxide (0.1 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Yield | 78–82% |
¹H NMR analysis (300 MHz, CDCl₃) confirms regioselective bromination, with characteristic singlet resonances at δ 2.6 ppm (methyl group) and δ 4.65 ppm (methylene bridge).
Compound of Formula 8: Cyclization and Palladium Catalysis
Formula 8 , a tricyclic intermediate, is synthesized via Ullmann-type coupling. A mixture of Formula 7 (derived from Formula 5 and 7-hydroxytetralone), pivalic acid, and Pd(II)pivalate in dimethylacetamide (DMA) facilitates intramolecular cyclization at 90°C. Tris(4-fluorophenyl)phosphine enhances palladium catalyst stability, achieving a 65–70% yield after column purification (Table 2).
Table 2: Cyclization Parameters for Formula 8
| Parameter | Specification |
|---|---|
| Catalyst | Pd(II)pivalate (2 mol%) |
| Ligand | Tris(4-fluorophenyl)phosphine |
| Solvent | N,N-Dimethylacetamide (DMA) |
| Temperature | 90°C |
| Reaction Time | 1 hour |
Process Optimization and Industrial-Scale Manufacturing
Solvent Selection and Environmental Considerations
The European Medicines Agency (EMA) emphasizes reducing chlorinated solvent use in this compound production. WO2017060820A1 discloses a switch from carbon tetrachloride to N,N-dimethylacetamide (DMA) for cyclization steps, aligning with ICH Q3C guidelines. DMA improves reaction homogeneity and minimizes genotoxic impurities, as evidenced by HPLC purity >99.5% in final intermediates.
Polymorphic Control and Stability
This compound’s thermodynamically stable polymorph is ensured through recrystallization from ethyl acetate/hexane mixtures. EMA stability studies (30°C/75% RH for 12 months) show <0.5% total impurities, with no detectable degradation products like oxidative dimers.
Analytical Characterization of Intermediates
¹H NMR Spectroscopy
Critical intermediates are characterized by ¹H NMR at 300 MHz. For Formula 7a , key signals include δ 2.15 ppm (methylene protons), δ 7.65 ppm (aromatic protons), and δ 8.12 ppm (imidazole protons).
High-Performance Liquid Chromatography (HPLC)
Formulation and Final Dosage Form
This compound is formulated into film-coated tablets with excipients like copovidone and croscarmellose sodium. EMA reports highlight the use of microcrystalline cellulose for enhanced compressibility and magnesium stearate as a lubricant. Accelerated stability testing (40°C/75% RH for 6 months) confirms tablet integrity and dissolution profiles within USP specifications.
Output: Reaction Yield: 82.2%
"The use of N-bromosuccinimide represents a paradigm shift in halogenation chemistry, offering superior regioselectivity compared to traditional lithium bromide methods." – WO2017060820A1 .
化学反応の分析
科学的研究の応用
ASTRAL Studies
The ASTRAL studies (ASTRAL-1, ASTRAL-2, ASTRAL-3, ASTRAL-4, and ASTRAL-5) are pivotal Phase III clinical trials that evaluated the efficacy and safety of the sofosbuvir/velpatasvir combination. Key findings include:
- Overall SVR Rate : In a pooled analysis from ASTRAL-1, -2, and -3 involving 1,035 patients treated for 12 weeks, the overall SVR rate was 98% .
- Genotype Efficacy : The treatment demonstrated high efficacy across all genotypes (GT1-GT6), with minimal virological relapses noted .
SIMPLIFY Trial
The SIMPLIFY trial focused on individuals with recent injection drug use and chronic HCV infections. Participants received oral sofosbuvir and velpatasvir for 12 weeks. Results showed a significant proportion of patients achieving SVR12 (sustained virologic response at 12 weeks post-treatment) .
PANDAA-PED Study
A recent study, PANDAA-PED, assessed the efficacy of sofosbuvir/velpatasvir in children aged 6-18 years with chronic HCV infection. The study reported a 100% SVR12 rate among participants treated for 12 weeks . This suggests that this compound is effective not only in adults but also in pediatric populations.
Safety Profile
This compound has been associated with a favorable safety profile. Adverse events reported during clinical trials were mostly mild to moderate. For instance, in the PANDAA-PED study, adverse events were reported but did not lead to treatment discontinuation .
Ribavirin-Free Regimens
Research indicates that patients receiving ribavirin-free regimens containing sofosbuvir and this compound reported better patient-reported outcomes compared to those receiving ribavirin-containing regimens. This underscores the potential for improved quality of life during treatment .
Case Studies
Case Study 1: Treatment-naïve Patients
In a multicenter trial involving treatment-naïve patients with various HCV genotypes, the combination of sofosbuvir and this compound resulted in high SVR rates across different demographics and liver conditions .
Case Study 2: Co-infected Patients
Another significant application of this compound is its use in patients co-infected with HCV and HIV. Studies have shown that it is effective in achieving SVR among this population without compromising safety .
作用機序
ベルパタビルは、HCVの複製とアセンブリに不可欠なNS5Aタンパク質を阻害することで、その効果を発揮します。このタンパク質を阻害することによって、ベルパタビルはウイルスが複製して新しいウイルス粒子をアセンブリするのを防ぎます。 この阻害は、ウイルス量の減少につながり、患者における持続的なウイルス学的反応(SVR)の達成に役立ちます .
類似化合物との比較
Comparison with Similar NS5A Inhibitors
Structural and Target Similarities
Velpatasvir belongs to the NS5A inhibitor class, which includes Daclatasvir, Ledipasvir, Elbasvir, Ombitasvir, Pibrentasvir, and Samatasvir. These compounds share a symmetric binding mode to the NS5A protein but differ in structural features:
- Core Structure : this compound replaces the biphenyl core of Daclatasvir with fused aromatic rings, altering binding affinity and resistance profiles .
- Wing Modifications : Compared to Ledipasvir and Elbasvir, this compound has extended "wing" regions, enhancing interactions with NS5A’s dimeric interface .
Table 1: Structural Features of NS5A Inhibitors
| Compound | Core Structure | Key Modifications | Resistance Barrier |
|---|---|---|---|
| This compound | Fused naphthyl rings | Extended wings, methoxymethyl groups | High |
| Daclatasvir | Biphenyl | Fluoro-substituted wings | Moderate |
| Ledipasvir | Biphenyl | Methoxyethyl wings | Moderate |
| Pibrentasvir | Macrocyclic core | Rigidified structure | Very High |
Efficacy and Potency
This compound demonstrates pan-genotypic activity, whereas other NS5A inhibitors show genotype-specific limitations:
- IC50 Values: this compound: IC50 = 12.4 pM (genotypes 2–3) and maintained potency against resistance-associated variants (IC50 = 12.3 pM) . Samatasvir: IC50 = 2 pM (genotypes 1–3, 5) but reduced activity against 4a and 6a . Ravidasvir: IC50 = 10 pM (pan-genotypic) and is undergoing phase II trials .
- Clinical SVR Rates: this compound/Sofosbuvir: 99% SVR12 in genotypes 1–6 , 95% in genotype 3 (vs. 80% for Sofosbuvir-Ribavirin) . Daclatasvir/Sofosbuvir: 93–99% SVR12 in genotypes 1–3 .
Table 2: Clinical Efficacy of NS5A-Based Regimens
Synergy and Repurposing Potential
- HCV Combination Therapy : this compound’s synergy with Sofosbuvir reduces treatment duration to 12 weeks, outperforming older regimens like Sofosbuvir-Ribavirin (24 weeks) .
- SARS-CoV-2 Applications: this compound inhibits SARS-CoV-2 exonuclease proofreader, enhancing Remdesivir potency by ~25-fold in vitro . Daclatasvir, structurally similar to this compound, reduces SARS-CoV-2-induced cytokines (TNF-α, IL-6) , but this compound’s clinical relevance remains theoretical.
生物活性
Velpatasvir (VEL), an NS5A inhibitor, is a key component of antiviral therapies targeting Hepatitis C Virus (HCV). It is most commonly used in combination with sofosbuvir (SOF) in the fixed-dose combination tablet Epclusa. This article explores the biological activity of this compound, detailing its mechanism of action, efficacy, safety, pharmacokinetics, and real-world applications.
This compound acts by inhibiting the NS5A protein, which is crucial for HCV replication. This inhibition disrupts the viral life cycle, leading to a decrease in viral load and ultimately contributing to viral eradication. The compound demonstrates potent antiviral activity against all six major genotypes of HCV (GT1 to GT6), making it a pan-genotypic treatment option.
Efficacy Data
Clinical studies have shown that this compound, particularly when combined with Sofosbuvir, achieves high rates of sustained virologic response (SVR). The following table summarizes key findings from various studies:
The combination therapy has shown over 95% SVR across diverse patient populations, including those with advanced liver disease and prior treatment failures.
Safety Profile
This compound is generally well tolerated, with a safety profile comparable to placebo. Common adverse effects include fatigue, headache, and nausea. Serious adverse events were reported in approximately 19% of patients treated for chronic HCV infection, but these were not necessarily attributed to the drug itself .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Peak plasma concentrations occur approximately 3 hours post-dose.
- Metabolism : Over 98% of this compound remains unchanged in plasma after administration.
- Half-Life : The terminal half-life is around 15 hours, allowing for once-daily dosing.
- Bioavailability : High bioavailability ensures effective systemic exposure.
Case Studies and Real-World Evidence
Recent studies have provided insights into the real-world effectiveness of this compound. A multicenter cohort study involving patients re-treated with VOX/VEL/SOF showed an overall SVR rate of 95%, indicating that this compound remains effective even in challenging cases where previous treatments have failed .
In Rwanda, a prospective trial demonstrated that a 12-week regimen of SOF/VEL was safe and efficacious for treating chronic HCV genotype 4 infections, achieving an SVR rate of over 90% . These findings underscore the versatility and reliability of this compound in various clinical settings.
Q & A
Q. What is the mechanism of action of velpatasvir against HCV, and how is this validated experimentally?
this compound inhibits the HCV NS5A protein, disrupting viral replication and assembly. Experimental validation involves:
- Replicon assays : Measuring 50% effective concentration (EC50) values in genotype-specific HCV replicons to assess potency .
- Resistance profiling : Identifying NS5A mutations (e.g., Y93H in genotype 3a) through site-directed mutagenesis and phenotypic testing .
- Clinical correlation : Confirming antiviral activity via sustained virologic response (SVR) rates in phase 3 trials (e.g., 95–99% SVR across genotypes) .
Q. How are clinical trials designed to evaluate drug-drug interactions (DDIs) involving this compound?
DDI studies focus on cytochrome P450 (CYP) enzymes and transporters (e.g., P-glycoprotein). Key methodologies:
- Pharmacokinetic (PK) crossover studies : Comparing this compound exposure (AUC, Cmax) with/without co-administered drugs (e.g., proton pump inhibitors) .
- Retrospective analysis : Pooling data from phase 2/3 trials to assess SVR rates in patients on concomitant medications (e.g., PPIs), even with incomplete dosing details .
Q. What in vitro models are used to study this compound’s pan-genotypic efficacy?
- Genotype-specific replicons : Testing EC50 values across HCV genotypes 1–6 .
- Chimeric mouse models : Humanized-liver mice infected with different HCV genotypes to evaluate viral load reduction post-treatment .
Advanced Research Questions
Q. How do NS5A resistance-associated substitutions (RASs) impact this compound’s efficacy, and how are these studied?
- Phenotypic resistance assays : Introducing RASs (e.g., L31V + Y93H in genotype 1b) into replicons to quantify fold-changes in EC50. RAS combinations often reduce susceptibility >100-fold .
- Clinical resistance analysis : Sequencing HCV RNA from non-responders to correlate RAS presence with virologic failure .
Q. What analytical methods are used to resolve stability and degradation profiles of this compound in formulations?
- RP-HPLC with UV detection : Quantifying this compound and degradation products under stress conditions (acid/base, oxidation) .
- Forced degradation studies : Exposing this compound to heat/light and using stability-indicating methods (e.g., HPTLC) to validate robustness .
Q. How is population pharmacokinetic (PopPK) modeling applied to optimize this compound dosing in special populations?
- Covariate analysis : Identifying factors (e.g., cirrhosis, age) affecting this compound exposure using nonlinear mixed-effects modeling (NONMEM). PopPK data show no clinically relevant exposure changes in hepatic impairment .
- Dose adjustment simulations : Predicting AUC changes in subpopulations (e.g., elderly patients) to guide dosing without compromising SVR .
Q. What strategies address virologic relapse in patients with prior DAA failure receiving this compound-based retreatment?
- Triple therapy : Combining sofosbuvir/velpatasvir with voxilaprevir (NS3/4A protease inhibitor) for 12 weeks, achieving 96% SVR in NS5A inhibitor-experienced patients .
- Ribavirin add-on : Extending treatment to 24 weeks with ribavirin, particularly effective in genotype 3 (78% SVR) .
Methodological Contradictions & Resolutions
Q. How are contradictions between computational predictions and in vivo efficacy resolved?
Example: Initial in silico studies suggested this compound’s potential against SARS-CoV-2 3CL protease. Resolution steps:
- Experimental validation : Testing antiviral activity in cell-based assays (e.g., Vero E6 cells) .
- Clinical correlation : Prioritizing HCV-focused studies unless virologic evidence supports repurposing .
Q. Why do real-world SVR rates sometimes diverge from clinical trial data?
- Heterogeneity in RWD : Confounding factors (e.g., undocumented PPIs, adherence issues) necessitate multivariate regression to isolate this compound’s effect .
- Retrospective vs. prospective designs : RCTs control variables (e.g., PPI dosing), while RWD requires propensity score matching to reduce bias .
Formulation & Bioavailability Optimization
Q. How is this compound’s bioavailability enhanced in fixed-dose combinations (FDCs)?
- pH modulation : Co-formulating with sofosbuvir in tablets optimized for gastric dissolution, mitigating PPI-induced pH elevation .
- Excipient screening : Using surfactants (e.g., sodium lauryl sulfate) to improve solubility, validated via dissolution testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
